Propan-2-yl(thiophen-2-ylmethyl)amine

Descripción general

Descripción

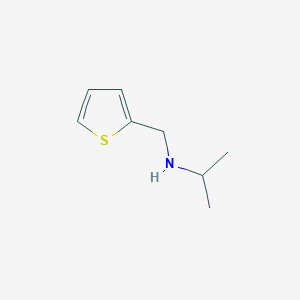

Propan-2-yl(thiophen-2-ylmethyl)amine, also known as N-(2-thienylmethyl)-2-propanamine, is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propan-2-yl group via a methylene bridge.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl(thiophen-2-ylmethyl)amine typically involves the reaction of thiophene-2-carbaldehyde with isopropylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of thiophene-2-carbaldehyde is reduced to an amine in the presence of isopropylamine and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group in this compound acts as a nucleophile, participating in substitution reactions with electrophilic partners.

Example: Coupling with Halogenated Heterocycles

In a reaction with 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine, the amine displaces the bromine atom under heated conditions in 2-propanol, yielding 3-bromo-7-(2-thiophenemethylamino)pyrazolo[1,5-a]pyrimidine with 92% yield .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | 2-Propanol, 80°C, 16 h, DIPEA | 3-Bromo-7-(2-thiophenemethylamino)pyrazolo[1,5-a]pyrimidine | 92% |

This reaction highlights its utility in constructing nitrogen-containing heterocycles, common in pharmaceutical intermediates .

Amide Bond Formation

The amine reacts with carboxylic acids or activated derivatives to form amides.

Example: PyBroP-Mediated Coupling

In a DMF solution, the amine reacts with 5-bromo-7-chloroindole-2-carboxylic acid using PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and DIPEA, yielding 5-bromo-7-chloro-1H-indole-2-carboxylic acid (thiophen-2-ylmethyl)-amide .

| Acid Partner | Coupling Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| 5-Bromo-7-chloroindole-2-carboxylic acid | PyBroP | DMF | Corresponding amide | High |

This method is pivotal for synthesizing bioactive molecules targeting enzymes like deubiquitinases .

Oxidation Reactions

The thiophene ring and amine group undergo oxidation under controlled conditions.

Thiophene Oxidation

Using agents like hydrogen peroxide or potassium permanganate, the thiophene ring can be oxidized to a sulfoxide or sulfone derivative. For example:

This modifies electronic properties, enhancing interactions with biological targets.

Amine Oxidation

The secondary amine may form an N-oxide with oxidizing agents like mCPBA (meta-chloroperbenzoic acid), though this is less common due to steric hindrance from the isopropyl group.

Reductive Amination and Alkylation

The amine

Aplicaciones Científicas De Investigación

Chemical Applications

Intermediate in Organic Synthesis

Propan-2-yl(thiophen-2-ylmethyl)amine serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, facilitating the creation of diverse derivatives with tailored properties. For instance, it can be involved in reactions leading to substituted thiophene derivatives, which are valuable in materials science and pharmaceuticals.

Reactivity and Derivatives

The compound can undergo several reactions:

- Oxidation : Produces sulfoxides and sulfones.

- Reduction : Yields tetrahydrothiophene derivatives.

- Substitution : Forms various substituted thiophene derivatives depending on the nucleophile used.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of specific pathogens, making it a candidate for further investigation as a potential antimicrobial agent.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can reduce inflammation markers, suggesting a potential role in treating inflammatory diseases.

Medicinal Applications

Pharmaceutical Development

Ongoing research is exploring the potential of this compound as a pharmaceutical agent. Its unique structure may allow it to interact with biological targets effectively, paving the way for new drug development. For instance, compounds with thiophene rings have been linked to various pharmacological activities, including anticancer effects .

Industrial Applications

Organic Semiconductors

In the field of materials science, this compound is utilized in developing organic semiconductors. Its electronic properties make it suitable for applications in organic electronics, such as solar cells and light-emitting diodes (LEDs).

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibition of growth at varying concentrations, with a minimum inhibitory concentration (MIC) established through standard microbiological techniques.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing novel derivatives from this compound using different nucleophiles. The study highlighted the versatility of this compound as a precursor for creating biologically active molecules with enhanced properties.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates diverse chemical modifications |

| Biology | Antimicrobial activity | Effective against specific bacterial strains |

| Medicine | Potential pharmaceutical agent | Ongoing research into therapeutic uses |

| Industry | Organic semiconductor development | Suitable for electronic applications |

Mecanismo De Acción

The mechanism of action of propan-2-yl(thiophen-2-ylmethyl)amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene ring and amine group. These interactions can modulate biological pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene: A simple five-membered ring containing sulfur.

Thiophene-2-carbaldehyde: A thiophene derivative with an aldehyde group.

Tetrahydrothiophene: A fully saturated thiophene ring.

Uniqueness

Propan-2-yl(thiophen-2-ylmethyl)amine is unique due to the presence of both a thiophene ring and a propan-2-yl group, which confer distinct chemical and biological properties.

Actividad Biológica

Propan-2-yl(thiophen-2-ylmethyl)amine, a compound featuring a thiophene ring and an isopropylamine moiety, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative studies with similar compounds.

1. Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anti-inflammatory effects. The compound has been investigated for its potential applications in medicinal chemistry, with studies highlighting its efficacy against various pathogens.

Key Biological Activities:

- Antimicrobial Activity: The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties: Preliminary studies suggest it may modulate inflammatory pathways.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of biological pathways involved in cell growth, apoptosis, and inflammation.

Potential Molecular Targets:

- Enzymes involved in metabolic pathways.

- Receptors that regulate inflammatory responses.

3. Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure | Key Biological Activity | Comparison |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | Unique thiophene integration |

| Allylamine | - | Antimicrobial | Lacks thiophene ring |

| Thiophene Derivatives | - | Varies widely | Structural variations affect activity |

4.1 Antimicrobial Studies

A study published in a peer-reviewed journal reported that this compound demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens were as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

4.2 Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In vitro studies showed that the compound could inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

5. Conclusion

This compound presents a compelling case for further research due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. Its unique structural features contribute to its potential as a pharmaceutical candidate. Future studies should aim to elucidate its mechanisms of action more clearly and explore its efficacy in clinical settings.

Propiedades

IUPAC Name |

N-(thiophen-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZIRJQKJYVJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259655-05-5 | |

| Record name | (propan-2-yl)(thiophen-2-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.